Tectochrysin

Descripción general

Descripción

Métodos De Preparación

La tectocrisina se puede sintetizar mediante la metilación de la crisina. La reacción implica el uso de sulfato de dimetilo como agente alquilante . La ruta sintética típicamente incluye los siguientes pasos:

Material de partida: Crisina (5,7-dihidroxi flavona).

Reactivo: Sulfato de dimetilo ((CH₃O)₂SO₂).

Condiciones de reacción: La reacción se lleva a cabo en condiciones básicas, a menudo usando una base como el carbonato de potasio (K₂CO₃) en un solvente orgánico como la acetona.

Análisis De Reacciones Químicas

La tectocrisina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La tectocrisina se puede oxidar para formar quinonas y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la tectocrisina en dihidroflavonas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO₄) y agentes reductores como el borohidruro de sodio (NaBH₄). Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Anticancer Properties

Tectochrysin has demonstrated promising anticancer effects across various cancer types.

Mechanisms of Action:

- Inhibition of Drug Efflux: this compound has been shown to noncompetitively inhibit the efflux of chemotherapeutic agents through P-glycoprotein (P-gp), enhancing the efficacy of drugs like doxorubicin and paclitaxel against multidrug-resistant cancer cells .

- Induction of Apoptosis: In colon cancer cell lines (SW480 and HCT116), this compound induces apoptotic cell death by activating death receptor pathways and inhibiting NF-κB signaling . The compound exhibited IC50 values of 6.3 μg/mL and 8.4 μg/mL for SW480 and HCT116 cells, respectively.

Case Studies:

- A study involving xenograft models revealed that this compound significantly reduced tumor growth in mice treated with the compound, demonstrating its potential as an effective anticancer agent .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in relation to aging and neurodegenerative diseases.

Findings:

- In Caenorhabditis elegans, this compound extended lifespan by up to 21% and improved stress resistance, suggesting its potential role in combating age-related decline . It enhances the expression of DAF-16 regulated genes, which are crucial for longevity.

Antimicrobial Activity

The antimicrobial effects of this compound have been documented in various studies, highlighting its potential as a therapeutic agent against infections.

Research Insights:

- This compound exhibits broad-spectrum antimicrobial activity, making it a candidate for treating bacterial infections and possibly viral diseases . Its effectiveness against pathogens can be attributed to its ability to disrupt microbial cell membranes.

Other Pharmacological Activities

Beyond its anticancer and antimicrobial properties, this compound has shown efficacy in several other areas:

- Anti-inflammatory Effects: this compound reduces inflammation through various pathways, contributing to its therapeutic potential in inflammatory diseases.

- Hepatoprotective Properties: The compound has been linked to liver protection, aiding in the treatment of hepatic disorders .

- Anti-diarrheal Activity: this compound has demonstrated effectiveness in managing diarrheal conditions through its antimicrobial properties.

Data Summary Table

Mecanismo De Acción

El mecanismo de acción de la tectocrisina involucra varios objetivos moleculares y vías:

Actividad antioxidante: La tectocrisina elimina los radicales libres y reduce el estrés oxidativo al donar átomos de hidrógeno de su grupo hidroxilo.

Actividad antiinflamatoria: Inhibe la actividad del factor nuclear kappa B (NF-κB), un regulador clave de la inflamación.

Actividad anticancerígena: La tectocrisina induce la apoptosis (muerte celular programada) en las células cancerosas al activar las caspasas y otras vías apoptóticas.

Actividad neuroprotectora: Protege las neuronas del daño oxidativo y la toxicidad del beta-amiloide, que están asociados con las enfermedades neurodegenerativas.

Comparación Con Compuestos Similares

La tectocrisina es similar a otros flavonoides como la crisina, la naringina, la apigenina, la acacetina, el kaempferol y la 4′,7-dihidroxi flavona . La tectocrisina es única debido a su patrón de sustitución específico (grupo hidroxilo en la posición 4 y grupo metoxi en la posición 7), que contribuye a sus actividades biológicas distintas . Por ejemplo:

Crisina: Carece del grupo metoxi en la posición 7, lo que afecta su solubilidad y biodisponibilidad.

Naringina: Contiene grupos glicosídicos adicionales, alterando sus propiedades farmacocinéticas.

Apigenina: Tiene un patrón de sustitución diferente, lo que lleva a variaciones en sus efectos biológicos.

Actividad Biológica

Tectochrysin, a flavonoid compound primarily derived from the plant Alpinia oxyphylla, has garnered significant attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its effects in various medical and therapeutic contexts, including cancer treatment, neuroprotection, and anti-inflammatory properties.

1. Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent, particularly in overcoming multidrug resistance (MDR) in cancer cells.

This compound has been shown to inhibit the efflux function of P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer therapies. In vitro experiments demonstrated that increasing concentrations of this compound led to a significant increase in intracellular fluorescence of calcein, indicating its ability to inhibit P-gp-mediated drug efflux .

Table 1: Nonlinear Kinetic Parameters of this compound on P-gp Activity

| Treatment | Vmax (pmol/mg Protein/10 min) | Km (μM) |

|---|---|---|

| Rhodamine 123 only | 14.8 ± 0.57 | 17.33 ± 0.70 |

| +50 μM this compound | 10.64 ± 0.15* | 16.45 ± 0.47 |

| +100 μM this compound | 7.72 ± 0.11* | 16.04 ± 0.53 |

The combination of this compound with chemotherapeutic agents has also been shown to enhance the efficacy of treatments against resistant cancer cell lines .

2. Neuroprotective Effects

This compound exhibits promising neuroprotective effects, particularly in models of Alzheimer's disease. Studies indicate that it alleviates impairments in spatial learning and memory induced by amyloid-beta (Aβ) peptides in mice, suggesting its potential role in treating neurodegenerative disorders .

3. Anti-inflammatory and Antioxidant Activities

This compound possesses significant anti-inflammatory and antioxidant properties, making it beneficial for various inflammatory conditions.

Research Findings

A study investigating the effects of this compound on paraquat-induced oxidative stress in rats revealed that it significantly increased antioxidant enzyme activities (e.g., catalase, superoxide dismutase) while decreasing malondialdehyde levels—a marker of oxidative stress . Furthermore, this compound treatment resulted in reduced expression of pro-inflammatory cytokines such as IL-1β and TNF-α .

Table 2: Effects of this compound on Biochemical Markers

| Parameter | Control | Paraquat (PQ) | PQ + this compound |

|---|---|---|---|

| CAT (U/mg protein) | 10.39 ± 0.27 | 4.97 ± 0.08# | 8.67 ± 0.18* |

| SOD Activity | N/A | N/A | Increased |

| MDA Levels | N/A | Increased | Decreased |

4. Applications in Diarrheal Diseases

Emerging research suggests that this compound may also have therapeutic applications in gastrointestinal disorders, particularly diarrheal diseases. In vitro studies indicated that this compound could reduce intestinal fluid secretion, thereby potentially alleviating diarrhea symptoms .

Propiedades

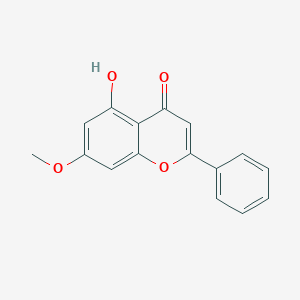

IUPAC Name |

5-hydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZVHDLBAYNPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199962 | |

| Record name | Tectochrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-28-5 | |

| Record name | Tectochrysin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tectochrysin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tectochrysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tectochrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECTOCHRYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UBO28W2AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.